molecular formula C57H89N19O21S2 B148252 Bleomycin A5 CAS No. 11116-32-8

Bleomycin A5

Cat. No. B148252
CAS RN: 11116-32-8
M. Wt: 1440.6 g/mol
InChI Key: QYOAUOAXCQAEMW-UTXKDXHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Electronic Structure of Activated Bleomycin

Bleomycin A5 is a glycopeptide antibiotic with clinical applications in anticancer therapy. It is produced by the fungus Streptomyces verticillus and exhibits its highest activity when complexed with iron, specifically as a low-spin Fe(III) complex. The activated form of the drug, ABLM, is a ferric hydroperoxide complex that plays a crucial role in the reaction cycle leading to DNA radical formation and cleavage. Detailed spectroscopic and theoretical studies have provided insights into the electronic structure of both the ferric form of the drug and its activated form, contributing to our understanding of its mechanism of action .

Synthesis and Carbohydrate Moiety Role

The solid-phase synthesis of bleomycin A5 and its monosaccharide analogues has been explored to understand the role of the carbohydrate moiety in RNA cleavage. By incorporating different monosaccharides in place of the usual disaccharide, researchers have been able to study the impact of these modifications on the drug's ability to cleave RNA. This approach has not only advanced the mechanistic studies of bleomycin but also provided a more efficient method for synthesizing bleomycin A5 and its analogues .

Signal Transduction Pathways in Apoptosis Induction

Bleomycin A5's apoptotic effects on tumor cells have been linked to the modulation of signal transduction pathways. In an oral cancer cell line, bleomycin A5 treatment resulted in DNA fragmentation and nuclear changes indicative of apoptosis. This effect was associated with the activation of c-Jun N-terminal kinases (JNK) and the inhibition of extracellular signal-regulated kinases (ERK) activities. The study suggests that JNK plays a positive role in apoptosis, while ERK may protect against cell death. Furthermore, combining bleomycin A5 with a MEK inhibitor enhanced apoptosis, revealing potential therapeutic opportunities .

Mitochondrial Dynamics and Apoptosis

In the context of nasal polyps, bleomycin A5 has been shown to induce apoptosis in fibroblasts derived from nasal polyp tissue. The drug's effect on mitochondrial dynamics was studied, revealing that bleomycin A5 treatment led to mitochondrial-mediated apoptosis. Specifically, bleomycin A5 suppressed the activity of dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission, suggesting a novel mechanism by which bleomycin A5 induces apoptosis .

DNA Target Cleavage

Bleomycin A5 has been coupled to oligonucleotides to achieve site-specific cleavage of DNA targets. This method involves the reaction of an amino group of bleomycin A5 with the 5'-phosphate group of oligonucleotides, resulting in the formation of bleomycin A5 oligonucleotide derivatives. These derivatives have been shown to cleave DNA in a site-specific manner, which is determined by the oligonucleotide part of the compound .

Inhibition of Lethality and Therapeutic Implications

The lethality of bleomycin A5 in mouse fibroblasts has been compared with other bleomycin derivatives. Bleomycin A5 was found to be the most toxic among the tested derivatives. Interestingly, the compound hirudonine was able to specifically inhibit the lethal effects of bleomycin A5 in mouse fibroblasts, suggesting a potential therapeutic approach to mitigate the drug's toxicity .

Solid-Phase Synthesis and DNA Relaxation

The solid-phase synthesis of deglycobleomycin A5 analogues has been achieved, leading to products that can relax supercoiled plasmid DNA similarly to natural bleomycin A5. This synthesis method represents an important step in the development of bleomycin analogues with potential therapeutic applications .

Uptake Mechanisms and Resistance

The human carnitine transporter SLC22A16 has been implicated in the uptake of bleomycin A5 and polyamines. Cells with high expression of this transporter are more sensitive to bleomycin A5, whereas cells with low or undetectable expression show resistance. This finding highlights the importance of drug uptake mechanisms in the efficacy of bleomycin A5 and suggests that modulating the expression of SLC22A16 could influence the drug's therapeutic effects .

Therapeutic Efficacy and Toxicity

The therapeutic efficacy of bleomycin, including bleomycin A5, is limited by the development of lung fibrosis. Understanding the mechanisms of DNA damage mediated by bleomycin and its cofactors is crucial for improving its therapeutic index. Research efforts are directed towards developing more potent and less toxic derivatives of bleomycin .

Antitumor Activity and DNA Interaction

A series of amino acid and peptide derivatives of bleomycin A5 have been synthesized, showing significant antitumor activities and enhanced DNA cleavage capabilities compared to bleomycin A5. These derivatives have also demonstrated improved DNA binding properties, which may contribute to their increased antitumor efficacy .

Scientific Research Applications

Bleomycin A5 in Cancer Treatment

Bleomycin A5, a variant of bleomycin, has been explored for its applications in cancer treatment. It's known to work in combination with other antineoplastic agents against lymphomas, testicular carcinomas, and squamous cell carcinomas of the cervix, head, and neck. The human carnitine transporter SLC22A16 mediates the uptake of bleomycin A5 in cells, affecting the drug's efficacy and toxicity. Resistance to bleomycin A5 in certain cancer types, like colon and breast cancer, is influenced by the variable expression of SLC22A16 in different cell types (Aouida, Poulin, & Ramotar, 2009).

Bleomycin A5 and DNA Interaction

Bleomycin A5 has shown strong binding and cleavage capabilities with certain DNA structures. Studies involving hairpin DNA sequences revealed enhanced double-strand cleavage by bleomycin A5, which is crucial for its anticancer activities. The interaction between bleomycin A5 and DNA is dynamic and influences the drug's effectiveness (Roy & Hecht, 2014).

Use in Nasal Polyps Treatment

Bleomycin A5 has been applied in the treatment of nasal polyps. It suppresses mitochondrial fission mediated by Drp1 and induces apoptosis in nasal polyp-derived fibroblasts. This suggests a potential therapeutic use of bleomycin A5 in treating nasal polyps by regulating mitochondrial dynamics and promoting cell apoptosis (Wu et al., 2020).

Enhancing Apoptosis in Oral Cancer Cells

The combination of MEK inhibition and bleomycin A5 treatment has been found to enhance apoptosis in oral cancer cells. This suggests a potential combinative approach for treating oral cancers with lower dosages of bleomycin A5, possibly reducing associated side effects while maintaining or enhancing efficacy (Yang et al., 2004).

Transport and Detoxification in Yeast

In Saccharomyces cerevisiae, a study of fluorescently labeled bleomycin A5 provided insights into the transport and detoxification pathways of the drug. It indicated that bleomycin A5 might enter cells through the polyamine transport system and is sequestered into vacuoles for detoxification (Aouida, Leduc, Wang, & Ramotar, 2004).

Safety And Hazards

Bleomycin A5 is a flammable material and can cause irritation to skin, eye, and the respiratory system . Harmful products of combustion are CO, CO2 and so on . Contact with strong oxidants can cause it to burn .

Future Directions

Bleomycin is used widely for the treatment of VMs and microcystic lesions too. It inhibits DNA synthesis and has a non-specific inflammatory reaction on the endothelial cells . Adverse effects of bleomycin are minimal and transient, mostly being localized pain and swelling .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOAUOAXCQAEMW-UTXKDXHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N19O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bleomycin A5

CAS RN

11116-32-8
Record name Bleomycinamide, N1-[3-[(4-aminobutyl)amino]propyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bleomycin A5
Reactant of Route 2
Bleomycin A5
Reactant of Route 3
Bleomycin A5
Reactant of Route 4
Bleomycin A5
Reactant of Route 5
Bleomycin A5
Reactant of Route 6
Reactant of Route 6
Bleomycin A5

Citations

For This Compound
1,330
Citations
MJ Rishel, CJ Thomas, ZF Tao, C Vialas… - Journal of the …, 2003 - ACS Publications
The bleomycin (BLM) group antitumor antibiotics are glycopeptide-derived natural products shown to cause sequence selective lesions in DNA. Prior studies have indicated that the …
Number of citations: 24 pubs.acs.org
YD Huang, P Li, X Tong, Y He, Y Zhuo… - Indian Journal of …, 2015 - ncbi.nlm.nih.gov
… While bleomycin A5-induced cell apoptosis through p53 pathway is never reported, we conclude that bleomycin A5 is the subtype of bleomycin which significantly induced cell …
Number of citations: 12 www.ncbi.nlm.nih.gov
Y Yang, M Sun, Q Ma, X Cheng, J Ao, L Tian… - Journal of vascular …, 2011 - Elsevier
… We also use bleomycin A5 injection as the primary treatment for the superficial oral mucosa LM. Some lesions are scarred due to the repeated infection. For this type of lesion, it is …
Number of citations: 85 www.sciencedirect.com
ZP Qin, ZF Xin, L Ren, XJ Liu, SG Yao - Oral Surgery, Oral Medicine, Oral …, 1998 - Elsevier
… We describe a prospective study in which intralesional bleomycinA5 (Hebei Pharmaceutical Co., Tienjin, China) therapy was used in 200 patients with head and neck lymphangiomas, …
Number of citations: 135 www.sciencedirect.com
Q Luo, F Zhao - Journal of Cranio-Maxillofacial Surgery, 2011 - Elsevier
… bleomycin A5 to treat maxillofacial IHs for 15 years. This paper describes the procedures to use bleomycin A5 … We found that bleomycin A5 has some side effects which are related to the …
Number of citations: 40 www.sciencedirect.com
Q Luo, F Zhao - Head & face medicine, 2011 - head-face-med.biomedcentral.com
… We used bleomycin A5 as sclerosing agent for … bleomycin A5 according to the patient's age and the size of haemangioma. In the present study, we reviewed the effects of bleomycin A5 …
Number of citations: 34 head-face-med.biomedcentral.com
RA Manderville, JF Ellena… - Journal of the American …, 1994 - ACS Publications
The bleomycins (BLMs) 1 are clinically used antitumor antibiotics2 that bind and degrade DNA3 and RNA4selectively in the presence of 02 and certain metals. Bleomycin contains at …
Number of citations: 90 pubs.acs.org
JB Pan, YH Hou, GJ Zhang - Respirology, 2009 - Wiley Online Library
… In this study rolipram was used to treat pulmonary fibrosis induced by bleomycin A5 in rats, … of bleomycin A5 (5 mg/kg). Animals were killed at 7 or 28 days after bleomycin A5 instillation, …
Number of citations: 20 onlinelibrary.wiley.com
M Aouida, D Ramotar - Current drug metabolism, 2010 - ingentaconnect.com
… Herein, we review recent findings from both yeast and human cells showing that uptake of bleomycin-A5 is a key mechanism that limits toxicity of the drug. We also discuss how the …
Number of citations: 22 www.ingentaconnect.com
M Aouida, R Poulin, D Ramotar - Journal of Biological Chemistry, 2010 - ASBMB
… HCT116 cells to bleomycin-A5. Collectively, our data strongly suggest that hCT2 can mediate bleomycin-A5 and polyamine uptake, and that the rate of bleomycin-A5 accumulation may …
Number of citations: 116 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.